molecular formula C21H17N3O4S B2564075 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1226428-64-3

3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2564075
CAS RN: 1226428-64-3
M. Wt: 407.44
InChI Key: CFSAQAKRMMDHAO-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. Thiophene rings are found in many biologically active compounds and are a key structural motif in many pharmaceuticals . The compound also contains an oxadiazole ring, which is a heterocyclic ring containing two oxygen atoms and two nitrogen atoms. Oxadiazoles are known for their wide range of biological activities. The compound also features a piperidine ring, which is a common structural element in many pharmaceuticals, and a chromenone moiety, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups and structural elements. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase the compound’s stability and could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Polymorphism : Research on similar compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, has been conducted to explore their potential anticancer activities. These studies involve synthesis, characterizing polymorphic structures, and analyzing intermolecular interactions, which could provide insight into the physical and chemical properties of the compound (Shishkina et al., 2019).

  • Photochemical Synthesis : The use of photoinduced intramolecular coupling for the synthesis of related compounds demonstrates the potential for efficient production methods that could be applied to 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, enhancing its accessibility for further research (Jindal et al., 2014).

Biological Evaluation

  • Antimicrobial Activity : Derivatives of 1,3,4-oxadiazole and chromene have been evaluated for their antimicrobial properties, suggesting that similar structures may also possess such activities. These studies contribute to understanding the potential application of these compounds in developing new antimicrobial agents (Patel et al., 2012).

  • Anticancer Potential : Compounds bearing 1,3,4-oxadiazole and chromene moieties have shown anticancer activity, indicating that the compound of interest may also exhibit similar properties. Research in this area focuses on the synthesis of novel derivatives and their evaluation against various cancer cell lines, providing a foundation for further exploration of their therapeutic potential (Kumar et al., 2013).

Future Directions

Future research on this compound could involve investigating its potential biological activity, exploring its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-20(15-11-13-5-1-2-7-16(13)27-21(15)26)24-9-3-6-14(12-24)18-22-23-19(28-18)17-8-4-10-29-17/h1-2,4-5,7-8,10-11,14H,3,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAQAKRMMDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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